molecular formula C9H11NO3 B1265961 Benzenepropanoic acid, alpha-(aminooxy)-, (S)- CAS No. 42990-62-5

Benzenepropanoic acid, alpha-(aminooxy)-, (S)-

Cat. No. B1265961
CAS RN: 42990-62-5
M. Wt: 181.19 g/mol
InChI Key: CGVPQHIRIGIDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Substituted phenylpropanoic acid derivatives, including compounds similar to "Benzenepropanoic acid, alpha-(aminooxy)-, (S)-," have been synthesized as part of research into human PPAR activators. These studies have shown that the stereochemistry of the substituent at the alpha position, the distance between the carboxyl group and the central benzene ring, and the nature of the linking group and substituent at the distal part of the molecule are crucial for the potency and selectivity of PPAR subtype transactivation (Nomura et al., 2003).

Molecular Structure Analysis

The molecular structure of "Benzenepropanoic acid, alpha-(aminooxy)-, (S)-" and related compounds has been analyzed in the context of their interaction with PPARs. The orientation and nature of substituents significantly influence the compound's ability to bind and activate the receptor, with specific configurations leading to subtype-selective activation, particularly for the PPARα subtype (Nomura et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of substituted phenylpropanoic acid derivatives is highlighted by their ability to undergo various reactions that modify their structure and enhance their biological activity. For instance, the introduction of phosphine oxides to the alpha position of amines, as seen in similar compounds, showcases the versatility of these molecules in chemical synthesis and modification (Das & Seidel, 2013).

Scientific Research Applications

PPARalpha Selectivity and Metabolic Syndrome Treatment

  • PPARalpha Activation : Substituted phenylpropanoic acid derivatives, including Benzenepropanoic acid, alpha-(aminooxy)-, (S)-, have been synthesized for selective activation of human peroxisome proliferator-activated receptor alpha (PPARalpha). These derivatives play a crucial role in metabolic homeostasis, impacting conditions like dyslipidemia, obesity, and diabetes. The stereoselectivity of these compounds contributes significantly to their PPARalpha selectivity and potency (Nomura et al., 2003).

  • Dual PPARalpha/Delta Agonists : Benzenepropanoic acid derivatives have also been identified as dual agonists for PPARalpha and delta, which is relevant for treating metabolic syndrome. Their structure-activity relationships indicate that the shape and substituents of these compounds are crucial for their transactivation potency (Kasuga et al., 2006).

Pharmaceutical Applications

  • Neuropathic Pain Treatment : A study focused on developing prodrugs of hydroxamate-based inhibitors for oral therapy in neuropathic pain found that modifications to benzenepropanoic acid derivatives can enhance their pharmacokinetic properties and efficacy (Rais et al., 2017).

Chemical Synthesis and Pharmacological Research

  • Aldose Reductase Inhibitors : The synthesis of α-(phenylmethylene)-β-oxo-benzenepropanoic acid derivatives and their evaluation as aldose reductase inhibitors offer potential for diabetic complications treatment (Cheng Mao-sheng, 2006).

  • Toxicogenomics and PPAR Involvement : Research into toxicogenomic responses to perfluorooctanoic acid in mouse liver highlighted the involvement of PPAR alpha, indicating the significance of benzenepropanoic acid derivatives in studying liver cancer and related diseases (Rosen et al., 2008).

Safety And Hazards

As a chemical compound used in scientific research, “Benzenepropanoic acid, alpha-(aminooxy)-, (S)-” should be handled with care. It is intended for research use only and is not for human or veterinary use1.


Future Directions

Benzenepropanoic acid derivatives have also been identified as dual agonists for PPARalpha and delta, which is relevant for treating metabolic syndrome1. Their structure-activity relationships indicate that the shape and substituents of these compounds are crucial for their transactivation potency1. This suggests potential future directions for the development of new therapeutic agents for metabolic disorders.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the most recent and relevant scientific literature for detailed and updated information.


properties

IUPAC Name

3-(2-aminooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVPQHIRIGIDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962839
Record name 3-[2-(Aminooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, alpha-(aminooxy)-, (S)-

CAS RN

42990-62-5
Record name alpha-Aminooxy-beta-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Aminooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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